molecular formula C16H12ClF3O B1327586 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone CAS No. 898788-25-5

3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone

Cat. No.: B1327586
CAS No.: 898788-25-5
M. Wt: 312.71 g/mol
InChI Key: RTTNJWMKHIWNOY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone is a useful research compound. Its molecular formula is C16H12ClF3O and its molecular weight is 312.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structure Studies

Research on similar compounds, such as anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, involves analyzing their crystal and molecular structures. These studies provide insights into the biological activities of these compounds and their molecular arrangements (Allen, Trotter, & Rogers, 1971).

Adsorption Studies

Activated carbon fibers (ACFs) have been used to study the adsorption of chlorophenol compounds. This research helps understand the removal of these compounds from aqueous solutions, essential for environmental purification processes (Qing-song Liu et al., 2010).

Quantum Chemical Studies

Synthesis and quantum chemical studies have been conducted on compounds like 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one. These studies involve analyzing the chemical reactivity and molecular geometry, which are critical for understanding the potential applications of similar compounds (Satheeshkumar et al., 2017).

Nonlinear Optical Properties

Research on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene has demonstrated significant nonlinear optical properties. Similar studies on 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone could reveal its potential for optical device applications (Mostaghni, Shafiekhani, & Mahani, 2022).

Synthesis Pathways

Research has been conducted on synthesizing derivatives of chlorophenyl compounds, providing insights into new chemical synthesis pathways and their applications in various fields, such as pharmaceuticals and material sciences (Cantillana, Sundström, & Bergman, 2009).

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that the compound might interact with enzymes involved in glutathione metabolism (ie, glutathione peroxidase and glutathione reductase) and H2O2 scavenging (ie, catalase) . This interaction could lead to changes in the cellular redox state and influence various biochemical processes.

Biochemical Pathways

It has been reported that similar compounds can modulate oxidative stress and inflammatory pathways . Specifically, these compounds can lower reactive oxygen species (ROS) levels and boost the glutathione system , which plays a crucial role in maintaining cellular redox balance and protecting cells from oxidative damage.

Pharmacokinetics

In silico pharmacokinetics analysis predicted that 3-(4-Chlorophenyl)-2’-trifluoromethylpropiophenone might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . .

Result of Action

It has been suggested that the compound can protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system . This suggests that the compound might have potential therapeutic applications in treating nervous system diseases associated with oxidative stress.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3O/c17-12-8-5-11(6-9-12)7-10-15(21)13-3-1-2-4-14(13)16(18,19)20/h1-6,8-9H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTNJWMKHIWNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644487
Record name 3-(4-Chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-25-5
Record name 1-Propanone, 3-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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